1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide
Description
1-(N-Adamantanylcarbamoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine core substituted at the 4-position with a carboxamide group and an N-adamantanylcarbamoyl moiety. For instance, carboxamide derivatives are often synthesized via activation of carboxylic acids using reagents like isobutyl chloroformate, followed by amine coupling under inert conditions . Structural confirmation would rely on NMR (1H and 13C) and mass spectrometry (ESI-MS), as demonstrated for related adamantane-piperidine hybrids .
Properties
IUPAC Name |
1-N-(1-adamantyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c18-15(21)14-1-3-20(4-2-14)16(22)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJFDIKYPSZEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide typically involves the amidation of piperidine-4-carboxylic acid with N-adamantanylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane . The reaction conditions often require a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial strains, including Mycobacterium abscessus.
Medicine: Potential antiviral agent against human coronaviruses, including SARS-CoV-2.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The compound binds to the DNA gyrase enzyme, preventing it from supercoiling the DNA, which ultimately leads to bacterial cell death . In the case of antiviral activity, the compound interferes with viral replication by inhibiting key viral enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with 1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide but differ in functional groups and substituents:
N-(1-Adamantyl)piperidine-4-(5-mercapto-4-phenyl-1,2,4-triazol-3-yl)-1-carbothioamide
- Key Differences : Replaces the carboxamide with a thioamide and introduces a 5-mercapto-4-phenyl-1,2,4-triazole ring.
- The triazole moiety may engage in π-π stacking interactions, improving selectivity .
1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide
- Key Differences : Features a 4-formylphenyl group and trifluoromethylbenzyl substituent instead of adamantane.
- Impact : The aromatic and electron-deficient trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for soluble epoxide hydrolase (sEH) inhibition .
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Key Differences : Incorporates a naphthalene group and 4-fluorobenzyl substituent.
N-(Adamantan-1-yl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
Physicochemical and Pharmacokinetic Properties
Using criteria from Veber et al. (2002) , the following table compares key molecular properties:
- Adamantane Advantage : The adamantane group reduces molecular flexibility (fewer rotatable bonds), enhancing oral bioavailability .
- Carboxamide vs. Sulfonyl : The carboxamide in the target compound offers a balance between polarity and lipophilicity, favoring membrane permeation over sulfonyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
